(6-Isobutoxypyridin-3-yl)boronic acid
Overview
Description
(6-Isobutoxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an isobutoxy group at the 6-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Mechanism of Action
Target of Action
The primary target of the compound (6-Isobutoxypyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that organoboron reagents like this compound are relatively stable, readily prepared, and generally environmentally benign . These properties could potentially impact the bioavailability of the compound.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .
Action Environment
The action of this compound is influenced by the reaction conditions. The success of the Suzuki–Miyaura coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also contributes to its efficacy .
Biochemical Analysis
Biochemical Properties
(6-Isobutoxypyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound interacts with enzymes that possess active sites containing serine, threonine, or tyrosine residues, forming covalent bonds with these amino acids. The reversible nature of these interactions allows this compound to act as a competitive inhibitor, modulating enzyme activity in a controlled manner . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, it can inhibit kinases and phosphatases, leading to altered phosphorylation states of proteins and subsequent changes in gene expression . Furthermore, this compound affects cellular metabolism by modulating the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety forms covalent bonds with the hydroxyl groups of serine, threonine, and tyrosine residues in enzymes, leading to enzyme inhibition . This interaction is reversible, allowing the compound to act as a dynamic regulator of enzyme activity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis, leading to the formation of inactive byproducts . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include prolonged enzyme inhibition and altered cellular metabolism, which can persist even after the compound has degraded .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can inhibit key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance . Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects . The transport and distribution of this compound are critical for its efficacy and specificity in targeting enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences . The subcellular localization of this compound is crucial for its activity and function, as it determines the accessibility of target enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (6-Isobutoxypyridin-3-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters rather than boronic esters .
Industrial Production Methods: Industrial production of this compound often employs the Suzuki-Miyaura coupling reaction. This method is favored due to its mild reaction conditions, functional group tolerance, and the stability of the organoboron reagents used .
Chemical Reactions Analysis
Types of Reactions: (6-Isobutoxypyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds. It can also participate in other reactions like the Petasis reaction, Chan-Lam coupling, and Liebeskind-Srogl coupling .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium acetate, and solvents such as tetrahydrofuran-dimethylformamide mixtures.
Petasis Reaction: Amines, aldehydes, and isocyanides.
Chan-Lam Coupling: Copper catalysts and amines.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
(6-Isobutoxypyridin-3-yl)boronic acid is widely used in scientific research due to its role in cross-coupling reactions. Its applications include:
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Pyridinylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: (6-Isobutoxypyridin-3-yl)boronic acid is unique due to the presence of the isobutoxy group, which can influence its reactivity and solubility compared to other boronic acids. This structural feature can enhance its utility in specific synthetic applications, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
[6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7,12-13H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUOSQKSDIVWEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2406206-23-1 | |
Record name | [6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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